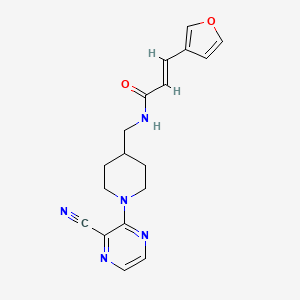
(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide” is a complex organic compound. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a furan ring, which is a five-membered ring with an oxygen atom. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine and furan rings, the introduction of the cyanide group, and the formation of the acrylamide group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazine and furan rings would likely contribute to the rigidity of the molecule, while the acrylamide group could participate in hydrogen bonding.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The cyanide group could potentially be reactive under certain conditions, and the double bond in the acrylamide group could potentially participate in addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the functional groups present. For example, the presence of the acrylamide group suggests that the compound might have some solubility in water.Applications De Recherche Scientifique
PET Imaging in Neuroinflammation
(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide has been studied for its potential in positron emission tomography (PET) imaging of neuroinflammation. Researchers developed a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker, to noninvasively image reactive microglia and their contribution to neuroinflammation in vivo. This advancement is crucial for understanding neuropsychiatric disorders and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies (Horti et al., 2019).
Green Chemistry Synthesis
Another application is in green chemistry, where the compound is used in microwave-assisted organic synthesis. The compound was involved in an enantioselective ene-reduction to produce a stereospecific product. This process demonstrates the compound's utility in the environmentally friendly synthesis of organic compounds (Jimenez et al., 2019).
Development of Radioligands
The compound has also been utilized in the development of radioligands for PET imaging of colony-stimulating factor 1 receptor (CSF1R). Such developments are significant for imaging neuroinflammation, especially in diseases like Alzheimer's (Lee et al., 2022).
Antibacterial and Anticancer Evaluation
Research has also been conducted on derivatives of this compound for their antibacterial and anticancer properties. The study synthesized several derivatives and tested them against various bacterial strains and cancer cell lines, indicating the potential of these compounds in medical applications (Bondock & Gieman, 2015).
Antiviral Evaluation
Further, the compound has been a part of studies focusing on its antiviral properties. Researchers synthesized derivatives and tested their effectiveness against viruses like the vesicular stomatitis virus (VSV), showing promise in the field of antiviral drug development (El-Telbani et al., 2011).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, many organic compounds can be hazardous in certain conditions, and appropriate safety precautions should always be taken when handling them.
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on testing its efficacy and safety. If it’s a potential material, future research might focus on exploring its physical properties and potential applications.
Propriétés
IUPAC Name |
(E)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c19-11-16-18(21-7-6-20-16)23-8-3-14(4-9-23)12-22-17(24)2-1-15-5-10-25-13-15/h1-2,5-7,10,13-14H,3-4,8-9,12H2,(H,22,24)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUKRZPTQRMNGT-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=COC=C2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

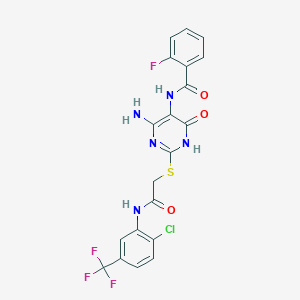
![2-(4-methoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2447425.png)
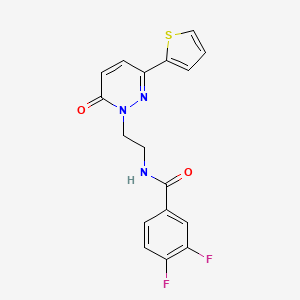
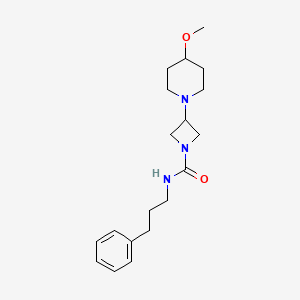
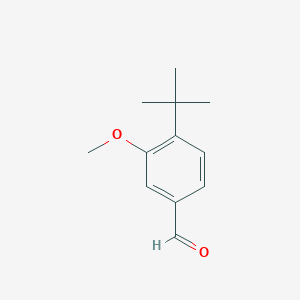
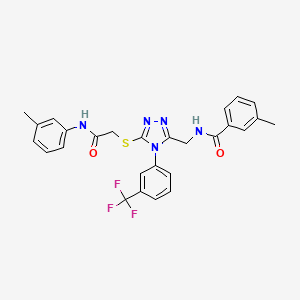
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2447433.png)
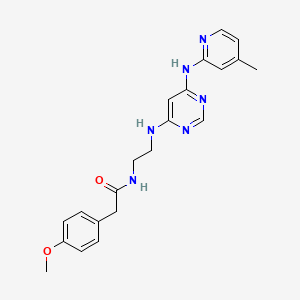
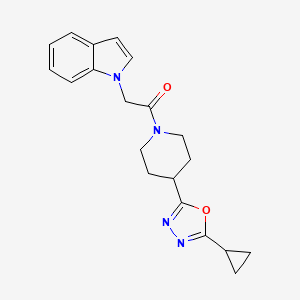
![N1-(2,2-dimethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447436.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2447442.png)
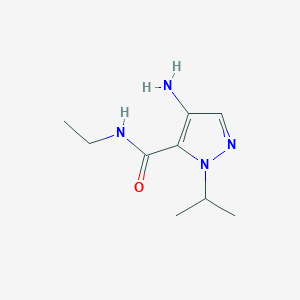
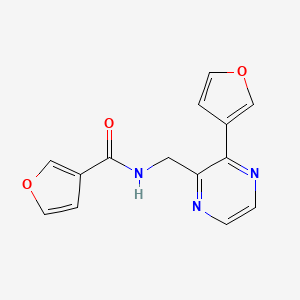
![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2447446.png)